(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride
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Overview
Description
“®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride” is a derivative of amino acids. It is related to tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are used in organic synthesis . These compounds have multiple reactive groups and are used as starting materials in dipeptide synthesis .
Synthesis Analysis
The synthesis of such compounds involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The tert-butyl group plays a significant role in various chemical reactions. For instance, tert-butyl hydroperoxide (TBHP) is used as a terminal oxidant in the presence of a catalytic amount of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters in high yield starting from benzylic primary alcohols and aliphatic alcohols .Scientific Research Applications
Electrosynthesis Applications
The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a closely related compound, was investigated to understand the effects of different factors on the yield and quality. The study demonstrated that the highest overall and current yields were achieved using a copper cathode in a filter-press cell, with the content of the main substance in the electrochemically obtained samples being 89.5–91.0% (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthetic Routes
An alternative synthetic route for 5-amino-4-oxopentanoic acid hydrochloride was developed from levulinic acid through esterification, bromination, and subsequent reactions, achieving an overall yield of 44% (Lin Yuan, 2006). This showcases the compound's potential in synthetic organic chemistry, providing a basis for developing novel compounds and intermediates.
Renin Inhibition
In the context of medicinal chemistry, a highly stereoselective synthesis was developed for a protected carboxylic acid useful as an intermediate in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues similar in structure to (R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, were found to be potent inhibitors of human plasma renin, suggesting potential applications in hypertension and cardiovascular disease treatments (Thaisrivongs et al., 1987).
Isotopic Labeling
The compound was also used in the efficient synthesis of isotopically labeled (+)-deoxypyridinoline, an important marker for bone resorption. The synthesis demonstrates the compound's utility in creating isotopically labeled molecules for medical diagnostics and research purposes (Adamczyk et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride, also known as ®-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride or D-Glutamic Acid 1-tert-Butyl Ester Hydrochloride, is a derivative of the amino acid glutamic acid
Mode of Action
This compound is a tert-butyloxycarbonyl (Boc) protected derivative of D-glutamic acid . The Boc group is a protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
As a derivative of glutamic acid, it may be involved in the same biochemical pathways as glutamic acid, such as protein synthesis and neurotransmission .
Result of Action
As a derivative of glutamic acid, it may have similar effects, such as acting as a neurotransmitter in the central nervous system .
Action Environment
As a boc-protected compound, it is likely to be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
D-Glutamic Acid Alpha-T-Butyl Ester Hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides
Cellular Effects
It is known to possess convulsant properties in mice and rats . It might have unique pharmacological features that set it apart from other convulsant medications .
Molecular Mechanism
It is known to be involved in the synthesis of substance P antagonistic peptides
Temporal Effects in Laboratory Settings
It is known to be soluble in methanol and is typically stored in a freezer at -20°C .
Dosage Effects in Animal Models
It is known to possess convulsant properties in mice and rats .
Metabolic Pathways
It is a derivative of L-glutamate , an important neurotransmitter involved in various metabolic pathways.
Transport and Distribution
It is known to be soluble in methanol , which may influence its transport and distribution.
Subcellular Localization
As a derivative of L-glutamate , it may be localized in similar subcellular compartments.
Properties
IUPAC Name |
(4R)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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